![molecular formula C12H11N3O3 B1307557 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 324036-45-5](/img/structure/B1307557.png)
1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid" is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of 1,3-dipolar cycloaddition reactions. For instance, a series of 4-acetyl-5-methyl-1,2,3-triazole regioisomers were synthesized from azide and acetyl acetone, demonstrating the influence of electronic effects on the reaction yield and speed . Another approach for synthesizing triazole derivatives, such as 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, involves the reaction of phenyl acetylene with sodium azide and methyl iodide, followed by oxidation steps . Additionally, a general method for synthesizing 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines has been reported, showcasing the versatility and regioselectivity of triazole synthesis .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of substituents on the triazole ring, which can significantly affect the compound's properties. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to the formation of diacetylated isomers, indicating the importance of the substituents' position on the ring . The structure of these compounds has been studied using various spectroscopic techniques, including HPLC, GC-MS, FTIR, and NMR .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acetylation, which has been extensively studied. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate with acetic anhydride results in a decreased susceptibility to acetylation compared to the parent triazole, leading to the formation of two isomeric diacetylated products . Additionally, the Dimroth rearrangement is a notable reaction involving triazoles, where heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride affords acetyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers has been observed, with some compounds showing dual emission in chloroform solvent . The mass spectral fragmentation patterns of 4-carboxy-5-methyl-2-aryl-2H-1,2,3-triazoles have also been studied, revealing significant fragmentation upon electron impact . These properties are essential for the development of triazole-based compounds for various applications, including as scaffolds for peptidomimetics or biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Triazoles, including derivatives like 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid, are highlighted for their diverse chemical properties and synthesis routes, offering potential in the development of new drugs. The triazole nucleus is foundational in creating compounds with varied biological activities due to its structural versatility. Research emphasizes advancements in eco-friendly synthesis methods and the exploration of triazoles for their broad spectrum of activities (Ferreira et al., 2013; de Souza et al., 2019).
Biological Activities and Applications
- Antibacterial and Antifungal Properties : Triazole derivatives have been extensively studied for their antibacterial and antifungal activities, particularly against resistant strains like MRSA. Their mechanisms of action include inhibiting essential enzymes and efflux pumps, demonstrating their potential as novel antibacterial agents (Li & Zhang, 2021; Ge & Xu, 2020).
- Anticancer Potential : Some studies have pointed out the anticancer properties of triazole derivatives, showing their ability to interfere with cancer cell proliferation and survival. This indicates a promising avenue for the development of new anticancer therapies (De et al., 2011).
- Corrosion Inhibition : Triazole compounds also exhibit significant potential as corrosion inhibitors for metals, including copper, steel, and their alloys. The application of triazole derivatives as corrosion inhibitors highlights their industrial importance, especially in acidic media (Hrimla et al., 2021).
Wirkmechanismus
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to bind to the active sites of enzymes . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .
Biochemical Pathways
Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment and hydrogen bonding ability , which may influence their bioavailability.
Result of Action
Triazole compounds have been associated with a variety of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
1,2,3-triazoles are known for their low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-11(12(17)18)13-14-15(7)10-5-3-9(4-6-10)8(2)16/h3-6H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXIWQULHTIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


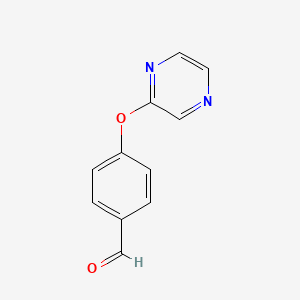
![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)
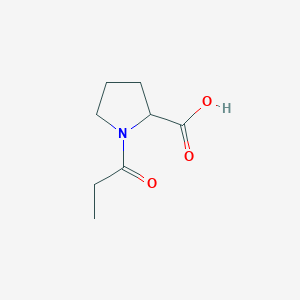
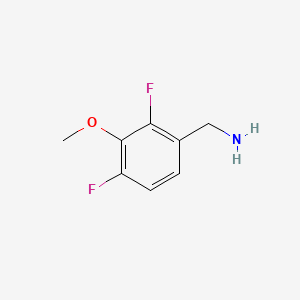

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)
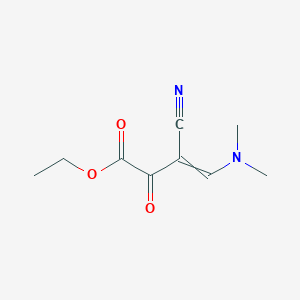

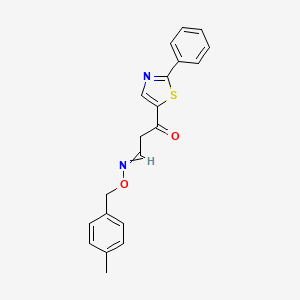
![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)